OSI-027 exerts its effects by binding to the ATP-binding pocket of mTOR kinase, inhibiting both mTORC1 and mTORC2 complexes. [, , ] This dual inhibition results in the suppression of phosphorylation of key downstream substrates of both complexes. OSI-027 effectively inhibits the phosphorylation of 4E-BP1 and S6K1, substrates of mTORC1, as well as AKT (Ser473), a substrate of mTORC2. [, , ] This potent blockade of mTOR signaling leads to various downstream effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of autophagy. [, , , , , , , , ]
OSI-027 demonstrates promising antitumor activity in a broad range of cancer cell lines and xenograft models. [, , ] Its efficacy has been investigated in various cancer types, including:
OSI-027 has been instrumental in understanding resistance mechanisms to various cancer therapies. Studies have shown that OSI-027 can overcome resistance to the IAP antagonist AT406 in hepatocellular carcinoma cells by suppressing MDR1 expression. [] Similarly, it can enhance sensitivity to EGFR inhibitors in head and neck cancer by blocking alternative signaling pathways. []
While OSI-027 is primarily known for its antitumor properties, it also plays a role in inducing autophagy in various cancer cells. [, , ] This property makes it a useful tool to investigate the intricate interplay between autophagy and cancer cell survival and death.
In a recent study using high-content imaging, OSI-027 was identified as a potent lysosomal pH acidifier in a neuronal cell model. [] This finding opens up new avenues for exploring its potential therapeutic applications in age-related diseases like neurodegeneration.
Several studies have investigated the efficacy of OSI-027 in combination with other therapeutic agents. For example, OSI-027 demonstrated synergistic effects with gemcitabine in pancreatic cancer cells, [] and with vincristine in T-cell acute lymphoblastic leukemia cells. [] These findings highlight the potential of OSI-027 as part of combinatorial treatment strategies for cancer.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: